4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a difluorophenyl group attached to a dihydrobenzoquinolinone core, which contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C19H13F2NO |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H13F2NO/c20-16-8-6-12(9-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23) |
InChI Key |
QDOVJKFSTIKGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another approach involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines .
Chemical Reactions Analysis
Key Reaction Pathway:
(a) Methylation
-
N-Methylation : Reacts with CH₃I in DMF at 190°C to form N-methyl derivatives (68% yield) .
Example:
(b) Oxidation
-
Aromatic ring oxidation using p-chloranil in DMF yields fully conjugated quinolinones (61–94% yields) .
(c) Nucleophilic Substitution
-
Fluorine atoms on the 3,4-difluorophenyl group undergo SNAr reactions with amines or alkoxides to generate substituted analogs .
Solvent and Catalyst Effects:
Spectroscopic Characterization
Critical data for reaction monitoring:
Biological Activity Correlation
Derivatives show structure-dependent interactions:
-
3,4-Difluorophenyl substitution enhances lipophilicity and target binding in enzyme inhibition assays .
-
N-Methylation reduces metabolic clearance but may lower solubility .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product Class | Yield Range |
|---|---|---|---|
| Cyclocondensation | Meldrum’s acid, ethanol, reflux | Dihydroquinolinones | 65–75% |
| N-Alkylation | CH₃I, DMF, 190°C | N-Alkylated analogs | 60–68% |
| Oxidation | p-Chloranil, DMF | Aromatic quinolinones | 61–94% |
| SNAr | Amines, K₂CO₃, DMSO | Substituted aryl derivatives | 70–85% |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exhibit significant biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives with similar structures exhibit cytotoxic activity against various cancer cell lines, including lung cancer (A549) cells. The difluoro substituent enhances this activity, with IC50 values indicating effective inhibition at low concentrations .
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Toxicological assessments suggest that certain derivatives may interact favorably with acetylcholinesterase enzymes, which are crucial in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have highlighted the applications and potential of this compound:
- Cytotoxicity Studies : A study reported that compounds sharing structural similarities exhibited varying degrees of cytotoxicity against A549 cells. The presence of electron-withdrawing groups like fluorine significantly enhanced this activity .
- Toxicological Assessments : Comprehensive toxicity studies are essential for drug development. Research involving acute and subacute exposure revealed that derivatives like 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one had high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .
Comparative Analysis with Related Compounds
The unique difluorophenyl substituent in this compound distinguishes it from other related compounds. Below is a comparative table highlighting some structural analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Structure | Exhibits potential neuroprotective effects |
| 6-Pyridin-3-yl-3,4-dihydroquinolin-2(1H)-one | Structure | Known for aldosterone synthase inhibition |
| 5-Fluoro-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Structure | Shows enhanced anti-inflammatory activity |
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells further contributes to its anti-cancer activity.
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared to other quinoline derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives. While both classes of compounds exhibit anti-cancer activity, the presence of the difluorophenyl group in this compound enhances its potency and selectivity . Other similar compounds include quinazolinones and quinoxalin-2(1H)-ones, which also possess diverse biological activities and have been studied for their therapeutic potential .
Biological Activity
4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzoquinoline framework and a difluorophenyl substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₉H₁₃F₂N₀
- Molecular Weight : 309.3 g/mol
- Structure : The compound features a fused ring system that enhances its chemical reactivity and biological interaction capabilities.
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's.
- Anticancer Activity : Preliminary studies suggest that the difluorophenyl substituent enhances lipophilicity and metabolic stability, potentially increasing binding affinity to cancer-related targets.
Anticancer Studies
Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:
- IC₅₀ Values : A study reported IC₅₀ values of 7.82 µM against A549 lung cancer cells, indicating significant anticancer potential when compared to other derivatives in the same class .
Neuroprotective Effects
The compound's structural features suggest it may possess neuroprotective properties:
- AChE Inhibition : Inhibition studies have shown that it can effectively inhibit AChE, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Structure | Exhibits potential neuroprotective effects |
| 6-Pyridin-3-yl-3,4-dihydroquinolin-2(1H)-one | Structure | Known for its aldosterone synthase inhibition |
| 5-Fluoro-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Structure | Shows enhanced anti-inflammatory activity |
The presence of fluorine atoms in the difluorophenyl substituent significantly influences the electronic properties and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Neurodegenerative Disease Models : A series of hybrid compounds incorporating 3,4-dihydroquinolinone frameworks were designed to target both AChE and MAOs. One promising candidate demonstrated dual inhibition capabilities with IC₅₀ values indicating high efficacy against both enzymes .
- Cytotoxicity Assessments : Toxicological screenings have been conducted to evaluate the safety profile of related compounds. The results indicated that many derivatives are non-cytotoxic at therapeutic concentrations .
Q & A
Q. What synthetic strategies are effective for introducing the 3,4-difluorophenyl group into quinolin-2(1H)-one scaffolds?
The 3,4-difluorophenyl group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, in fluorinated quinolinone synthesis, 3,4-difluoronitrobenzene reacts with 4-hydroxyquinolin-2(1H)-one under mild conditions (DMF, K₂CO₃, room temperature) to form intermediates like 4-(2-fluoro-4-nitrophenoxy)quinolin-2(1H)-one , which are further functionalized . Fluorination enhances electrophilicity and biological activity by modulating electron-withdrawing effects .
Q. How are 3,4-dihydroquinolin-2(1H)-one derivatives screened for biological activity in vitro?
Standard protocols involve:
- Enzyme inhibition assays : Testing against targets like TGF-β/Smad pathways using fluorescence polarization or ELISA .
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., A549, HeLa) to evaluate cytotoxicity .
- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .
Q. What analytical techniques are critical for characterizing fluorinated quinolinone derivatives?
- ¹H/¹⁹F NMR : Resolves fluorine coupling patterns and confirms regioselectivity (e.g., δ 6.0–7.8 ppm for aromatic protons, δ -110 to -120 ppm for ¹⁹F signals) .
- LC-MS/MS : Validates molecular weight and purity (>95% by HPLC) .
- X-ray crystallography : Resolves stereochemistry in chiral intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 3,4-disubstituted quinolin-2(1H)-ones be addressed?
Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloxyquinolin-2(1H)-one with arylboronic acids enables regioselective introduction of substituents at C3 and C4. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O at 80°C, achieving yields >80% . Computational modeling (DFT) predicts reactivity trends for challenging substrates .
Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy of fluorinated quinolinones?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Strategies include:
- Prodrug modification : Esterification of hydroxyl groups to enhance membrane permeability .
- Microsomal stability assays : Liver microsome incubations (e.g., human CYP450 isoforms) identify metabolic hotspots .
- In vivo PK/PD studies : Rodent models with LC-MS monitoring of plasma/tissue concentrations .
Q. How can reaction byproducts be minimized during LiAlH₄-mediated reductions of quinolinone intermediates?
LiAlH₄ reductions (e.g., converting ketones to alcohols) require strict anhydrous conditions (THF, 0–25°C) and controlled stoichiometry (1:1.2 substrate:LiAlH₄). Post-reaction quenching with NaOH/Na₂SO₄ prevents over-reduction and isolates products in >85% yield . Chiral separations (SFC chromatography) resolve enantiomers when stereocenters form .
Methodological Challenges and Solutions
Q. What are the limitations of current fluorination protocols for quinolinone scaffolds?
Q. How do fluorine atoms influence binding affinity in kinase inhibition studies?
Fluorine enhances binding via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
